molecular formula C9H14O3S B14025434 Methyl 2-((1S,2R)-2-((acetylthio)methyl)cyclopropyl)acetate

Methyl 2-((1S,2R)-2-((acetylthio)methyl)cyclopropyl)acetate

Cat. No.: B14025434
M. Wt: 202.27 g/mol
InChI Key: SIDWYIUGKJXZQA-YUMQZZPRSA-N
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Description

Methyl 2-((1S,2R)-2-((acetylthio)methyl)cyclopropyl)acetate is an organic compound that features a cyclopropyl ring substituted with an acetylthio group and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1S,2R)-2-((acetylthio)methyl)cyclopropyl)acetate typically involves the cyclopropanation of an appropriate precursor followed by functional group modifications. One possible route could involve the reaction of a cyclopropyl carboxylic acid derivative with an acetylthio reagent under suitable conditions to introduce the acetylthio group. The final step would involve esterification to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1S,2R)-2-((acetylthio)methyl)cyclopropyl)acetate can undergo various chemical reactions, including:

    Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The acetylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Could be explored for its pharmacological properties.

    Industry: May be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Methyl 2-((1S,2R)-2-((acetylthio)methyl)cyclopropyl)acetate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The acetylthio group could play a role in binding interactions or redox reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-cyclopropylacetate: Lacks the acetylthio group.

    Methyl 2-((acetylthio)methyl)acetate: Lacks the cyclopropyl ring.

    Cyclopropylmethyl acetate: Different ester and thio group positioning.

Uniqueness

Methyl 2-((1S,2R)-2-((acetylthio)methyl)cyclopropyl)acetate is unique due to the combination of a cyclopropyl ring and an acetylthio group, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C9H14O3S

Molecular Weight

202.27 g/mol

IUPAC Name

methyl 2-[(1S,2R)-2-(acetylsulfanylmethyl)cyclopropyl]acetate

InChI

InChI=1S/C9H14O3S/c1-6(10)13-5-8-3-7(8)4-9(11)12-2/h7-8H,3-5H2,1-2H3/t7-,8-/m0/s1

InChI Key

SIDWYIUGKJXZQA-YUMQZZPRSA-N

Isomeric SMILES

CC(=O)SC[C@@H]1C[C@H]1CC(=O)OC

Canonical SMILES

CC(=O)SCC1CC1CC(=O)OC

Origin of Product

United States

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